molecular formula C19H14BrN3O2S2 B2912668 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863595-11-3

4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2912668
CAS No.: 863595-11-3
M. Wt: 460.36
InChI Key: JGKGQCCORFFHRA-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic small molecule featuring the privileged thiazolo[5,4-b]pyridine scaffold, a structure of significant interest in modern medicinal chemistry for its similarity to classic biologically active skeletons . Compounds based on the thiazolo[5,4-b]pyridine core have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors, with representative compounds demonstrating IC50 values in the low nanomolar range against PI3Kα, PI3Kγ, and PI3Kδ isoforms . The sulfonamide functionality in this class of molecules is a critical structural feature for potent enzymatic activity, as the electron-deficient aryl sulfonamide group is believed to enable key charged interactions with residues in the PI3Kα ATP-binding pocket, such as Lys802 . The PI3K/AKT/mTOR signaling pathway is a well-validated target for cancer therapy, as it plays a crucial regulatory role in cell growth, proliferation, survival, and differentiation, and is frequently dysregulated in many cancers . Beyond its primary application in oncology research, the thiazolo[5,4-b]pyridine scaffold is also under investigation for a range of other biological activities, including use as antibacterial agents and in the development of other therapeutic agents . This product is intended for research purposes only, specifically for use in biochemical and cell-based assays, mechanism of action studies, and early-stage drug discovery efforts. It is supplied with high-quality guarantees suitable for advanced scientific investigation. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS IN HUMANS OR ANIMALS.

Properties

IUPAC Name

4-bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2S2/c1-12-15(18-22-17-6-3-11-21-19(17)26-18)4-2-5-16(12)23-27(24,25)14-9-7-13(20)8-10-14/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKGQCCORFFHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Bromination: Introduction of the bromine atom can be done using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

    Sulfonamide formation: The benzenesulfonamide group can be introduced via sulfonylation reactions using sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolopyridine moiety.

    Reduction: Reduction reactions could target the sulfonamide group or the bromine atom.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom could yield a variety of substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be explored as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Could be used in the development of probes for studying biological processes.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific molecular targets such as enzymes or receptors. The thiazolopyridine moiety could play a crucial role in binding to these targets, while the sulfonamide group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The activity and physicochemical properties of 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide are influenced by its structural components. Below is a comparative analysis with key analogues:

Structural and Functional Analogues

Compound Name R (Sulfonamide) Core Structure Molecular Weight IC50 (PI3Kα) Key Findings Reference
This compound 4-bromophenyl thiazolo[5,4-b]pyridine ~460* 3.6 nM High potency against PI3Kα; bromine enhances lipophilicity and binding.
4-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide 4-chlorophenyl thiazolo[5,4-b]pyridine 415.9 N/A Chloro substitution reduces steric bulk but may lower kinase affinity.
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide thiophen-2-yl thiazolo[5,4-b]pyridine ~400* 19c: <10 nM Thiophene sulfonamide retains potency, suggesting aromatic flexibility.
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide methyl thiazolo[5,4-b]pyridine ~350* >100 nM Smaller substituents (e.g., methyl) reduce activity, highlighting the need for aromatic groups.
4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide 4-fluorophenyl thiazolo[5,4-b]pyridine ~420* 19b: 5.2 nM Fluorine improves metabolic stability but may reduce hydrophobic interactions.

*Molecular weights estimated based on structural similarity to reported analogues.

Key Structural Insights

Sulfonamide Substituents: Halogenated aryl groups (e.g., 4-bromo, 4-chloro, 4-fluoro) enhance PI3Kα inhibition, with bromine offering optimal balance between lipophilicity and steric bulk . Non-halogenated groups (e.g., thiophene-2-yl) maintain activity, suggesting tolerance for heteroaromatic substituents. Smaller substituents (e.g., methyl) drastically reduce potency, emphasizing the necessity of π-π interactions with the kinase pocket.

Core Modifications :

  • Replacement of the thiazolo[5,4-b]pyridine core with phenyl decreases PI3Kα inhibition by >10-fold, underscoring the importance of the bicyclic heterocycle in forming hydrogen bonds with the ATP-binding site .
  • Derivatives with imidazo[4,5-d]thiazolo[5,4-b]pyridine cores (e.g., CAS 863500-70-3) show divergent biological targets (e.g., c-KIT inhibition), highlighting core-dependent selectivity .

Halogen Effects :

  • Bromine vs. chlorine : Bromine’s larger atomic radius and higher hydrophobicity may improve membrane permeability and target residence time compared to chlorine .
  • Fluorine : While fluorine enhances metabolic stability, its electronegativity may disrupt hydrophobic interactions critical for high-affinity binding .

Pharmacokinetic and Selectivity Profiles

  • Selectivity : The target compound exhibits >10-fold selectivity for PI3Kα over PI3Kβ, likely due to steric incompatibility with the β isozyme’s active site .
  • Synthia Analogues : Compounds like 4-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863500-70-3) demonstrate the tunability of this scaffold for other kinase targets, such as c-KIT, through core modifications .

Biological Activity

4-Bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound contains a thiazolo[5,4-b]pyridine moiety, a phenyl ring, and a sulfonamide group, making it a versatile candidate for various pharmacological applications.

  • Molecular Formula : C₁₉H₁₄BrN₃O₂S₂
  • Molecular Weight : 460.4 g/mol
  • CAS Number : 863595-11-3

Biological Activity Overview

The compound has been primarily studied for its inhibitory effects on phosphoinositide 3-kinase (PI3K) , an enzyme critical for cellular functions such as growth, proliferation, and survival. Inhibition of PI3K is particularly relevant in cancer therapy and inflammatory conditions.

Key Biological Activities

  • Anticancer Activity :
    • The compound has shown potential in inhibiting the growth of various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7) cells. Studies utilizing the Sulforhodamine B (SRB) assay indicated significant cytotoxic effects against these cells.
    • Molecular docking studies suggest that the compound binds effectively to the active site of PI3K, potentially leading to its anticancer properties .
  • Antimicrobial Activity :
    • The thiazole ring present in the compound contributes to its antimicrobial properties. Research indicates that derivatives of thiazolo compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
    • The compound's structural features allow it to disrupt bacterial lipid biosynthesis, which is crucial for bacterial survival and replication .
  • Antioxidant Properties :
    • Thiazolo[5,4-b]pyridine derivatives are known for their antioxidant capabilities, which can protect cells from oxidative stress and may contribute to their overall therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

Table 1: Comparative Biological Activities of Thiazole Derivatives

Compound NameBiological ActivityReference
d1 Antimicrobial
d6 Anticancer (MCF7)
N-(thiazol-2-yl)-benzenesulfonamide derivatives Antimicrobial & Antitumor
4-Bromo-N-(3-thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide PI3K Inhibition

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of PI3K signaling pathways. This inhibition leads to reduced cellular proliferation and survival in cancer cells. Additionally, its antimicrobial activity is attributed to interference with essential bacterial processes.

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